N-cyclohexyl-N-ethylpyridine-3-carboxamide
Description
N-cyclohexyl-N-ethylpyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group, an ethyl group, and a cyclohexyl group
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMEDJKIHICBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethylpyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with cyclohexylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-cyclohexyl-N-methylpyridine-3-carboxamide
- N-cyclohexyl-N-propylpyridine-3-carboxamide
- N-cyclohexyl-N-butylpyridine-3-carboxamide
Comparison: N-cyclohexyl-N-ethylpyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct pharmacokinetic properties and binding affinities to molecular targets.
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